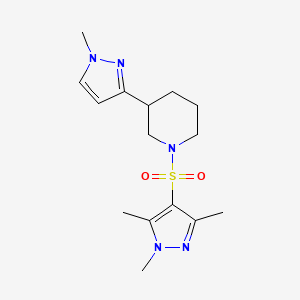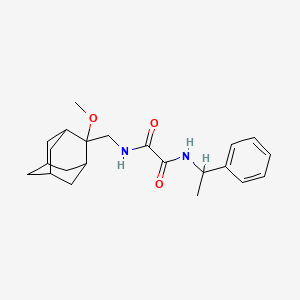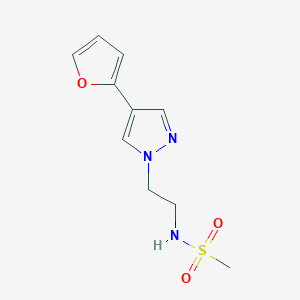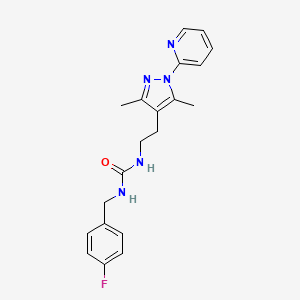
1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C20H22FN5O and its molecular weight is 367.428. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Enzyme Modeling : Iron(III) complexes with certain ligands, including those similar to the compound , have been studied as functional models for catechol 1,2-dioxygenases. These complexes play a significant role in mimicking the enzyme activity and can be crucial in understanding enzymatic reactions at the molecular level (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Gel Formation in Drug Delivery : Certain urea derivatives have been found to form thixotropic, heat-reversible gels when mixed with specific solutions. This property can be utilized in designing drug delivery systems, especially where controlled release and specific environmental responses are needed (Kirschbaum & Wadke, 1976).
Antimicrobial and Antitumor Applications : Compounds structurally related to the given chemical have been evaluated for their antimicrobial and antitumor activities. Such compounds can serve as a basis for developing new therapeutic agents against various bacterial infections and cancers (Jeankumar et al., 2013).
Synthesis of Heterocyclic Compounds : The compound, as part of a broader chemical family, is involved in the synthesis of novel heterocyclic compounds. These compounds have potential uses in various fields, including medicinal chemistry, due to their diverse biological activities (Azab, Youssef, & El-Bordany, 2013).
Transfer Hydrogenation Catalysts : Certain derivatives are used in catalyzing transfer hydrogenation of ketones. This catalytic activity is crucial in organic synthesis, especially in the pharmaceutical industry (Magubane et al., 2017).
Theoretical and Computational Chemistry Studies : Some related compounds have been the subject of extensive theoretical studies, including Density Functional Theory (DFT) calculations, to understand their molecular structures and properties. This research aids in the design of compounds with desired physical and chemical characteristics (Al-Amiery et al., 2012).
properties
IUPAC Name |
1-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-14-18(15(2)26(25-14)19-5-3-4-11-22-19)10-12-23-20(27)24-13-16-6-8-17(21)9-7-16/h3-9,11H,10,12-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGREOLSZLGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

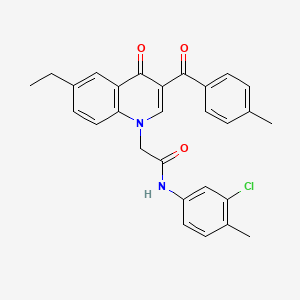
![N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2953250.png)
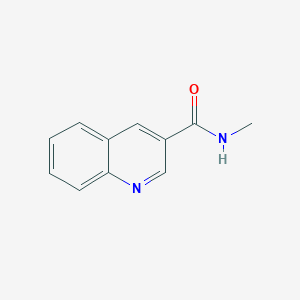

![N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2953256.png)
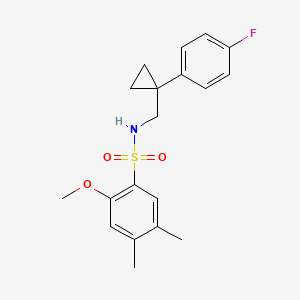
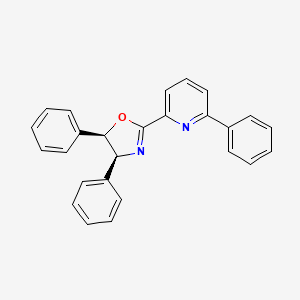
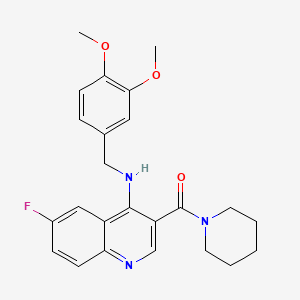
![7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B2953262.png)
![2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2953263.png)
![4-bromo-1-({1-[(2,5-difluorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2953264.png)
